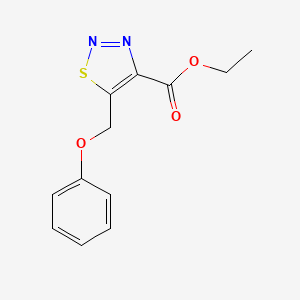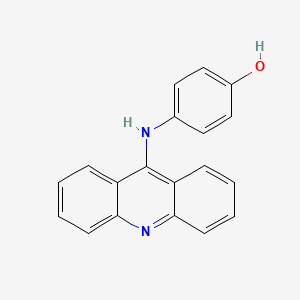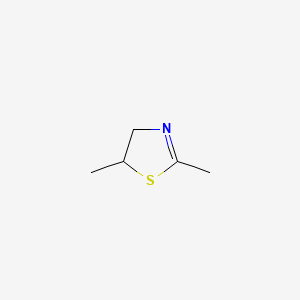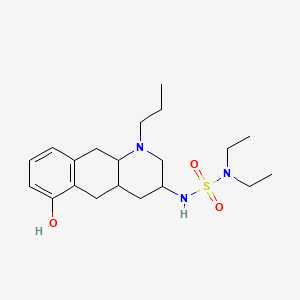![molecular formula C24H19NO B14159613 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-78-7](/img/structure/B14159613.png)
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound with the molecular formula C24H19NO. . This compound is characterized by a naphthalene ring fused with an oxazine ring, and it has two phenyl groups attached to the oxazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be synthesized through a multicomponent reaction involving β-naphthol, aromatic aldehydes, and aliphatic amines. One common method involves using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient method is the Mannich reaction, which involves the condensation of β-naphthol, formaldehyde, and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is encouraged to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted naphthoxazines .
Applications De Recherche Scientifique
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It has shown potential as a non-steroidal anti-inflammatory agent.
Biology: The compound exhibits anti-mutagenic activity in bacterial strains such as S. typhimurium and E.
Industry: It is used in the synthesis of various derivatives with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain . Molecular docking studies have shown that the compound binds effectively to the active site of the COX-2 enzyme, leading to its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-1,3-diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
Uniqueness
1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern and its potent anti-inflammatory activity. Its ability to inhibit COX-2 with high binding affinity distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
24609-78-7 |
|---|---|
Formule moléculaire |
C24H19NO |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
1,3-diphenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H19NO/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)26-24(25-23)19-12-5-2-6-13-19/h1-16,23-25H |
Clé InChI |
NBNWBPSBPMRDTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)
![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)


![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)



![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)


